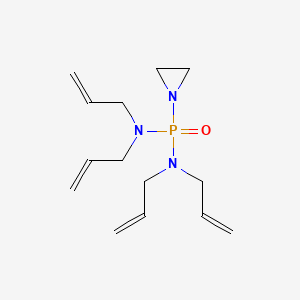

Phosphine oxide, (1-aziridinyl)bis(diallylamino)-

Description

"Phosphine oxide, (1-aziridinyl)bis(diallylamino)-" is a phosphorus-containing compound characterized by aziridinyl and diallylamino substituents. These compounds are often utilized as crosslinking agents in polymer chemistry due to their reactive aziridine groups, which undergo ring-opening reactions to form covalent bonds .

Properties

CAS No. |

58588-69-5 |

|---|---|

Molecular Formula |

C14H24N3OP |

Molecular Weight |

281.33 g/mol |

IUPAC Name |

N-[aziridin-1-yl-[bis(prop-2-enyl)amino]phosphoryl]-N-prop-2-enylprop-2-en-1-amine |

InChI |

InChI=1S/C14H24N3OP/c1-5-9-15(10-6-2)19(18,17-13-14-17)16(11-7-3)12-8-4/h5-8H,1-4,9-14H2 |

InChI Key |

NMMIEUPRUWNDCZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)P(=O)(N1CC1)N(CC=C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aziridinyl)bis(diallylamino)phosphine oxide typically involves the reaction of aziridine with diallylamine in the presence of a phosphine oxide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for (1-Aziridinyl)bis(diallylamino)phosphine oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

(1-Aziridinyl)bis(diallylamino)phosphine oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aziridine and diallylamino derivatives.

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "Phosphine oxide, (1-aziridinyl)bis(diallylamino)-" is not available within the provided search results, the search results do offer some information regarding aziridine derivatives and phosphine oxides.

Here's what can be gathered from the search results:

Anticancer Activity of Aziridine Derivatives

- Aziridine phosphine oxide derivatives have shown potential in inhibiting the viability of cancer cells, specifically human cervical epithelioid carcinoma HeLa cells and endometrial adenocarcinoma Ishikawa cells .

- These compounds can disrupt the cell membrane at high concentrations, induce cell cycle arrest in the S phase, and stimulate the production of reactive oxygen species (ROS) .

- Chiral phosphine oxides have displayed significantly higher biological activity compared to chiral phosphines, suggesting their potential as candidates for anticancer drug development .

- Two aziridine phosphine oxides, designated as 5 and 7 , notably decreased the cell viability of HeLa and Ishikawa cancer cell lines, with IC50 values comparable to cisplatin, a known anticancer drug .

- Furthermore, compounds 5 and 7 increased the number of cells in the sub-G1 phase, which is indicative of apoptosis, suggesting another mechanism contributing to the decreased viability of HeLa cells . Compound 5 also significantly increased ROS levels .

Other Applications and Properties

- (1-Aziridinyl)bis(diallylamino)phosphine oxide is used as a flame retardant and smoke suppressant for enhancing the fire safety of various polymers and plastics .

- A study mentions the structure-based rational design of novel phosphine oxide-based antibiotics .

- The role and mechanism of aziridine-type bonding agents have been discussed, focusing on a novel MST aziridine bonding agent (Tris-(2-methyl-1-aziridinyl) .

- Research indicates that aromatic phosphines and phosphine oxides exhibit high biological activity . Moreover, the inclusion of a polar subunit can increase the biological activity of aziridine derivatives . Phosphine oxides have high polarity, leading to high aqueous solubility and metabolic stability, which could enhance the anticancer activity of aziridine derivatives .

- Phosphine oxides can be combined with sensitizers to improve their curing process .

Limitations

Mechanism of Action

The mechanism of action of (1-Aziridinyl)bis(diallylamino)phosphine oxide involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological molecules. The diallylamino groups can also participate in various chemical interactions, contributing to the compound’s overall reactivity and effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Tris(1-(2-methyl)aziridinyl)phosphine oxide (CAS 57-39-6): Contains three 2-methylaziridinyl groups attached to a central phosphorus atom. Molecular formula: C₉H₁₈N₃OP , molecular weight: 215.23 g/mol .

- Tris(1-aziridinyl)phosphine oxide (TEPA) (CAS 545-55-1): Features three unsubstituted aziridinyl groups. Listed in hazardous chemical registries due to high toxicity .

- Phosphinic acid, bis(1-aziridinyl)-, butyl ester (CAS 2486-93-3): A bis-aziridinyl derivative with a butyl ester group. Molecular formula: C₈H₁₇N₂O₂P , molecular weight: 204.21 g/mol .

- Target Compound: Likely combines aziridinyl reactivity with diallylamino groups, which may enhance solubility in polar solvents or alter crosslinking kinetics compared to methyl or butyl substituents.

Physical and Chemical Properties

*Estimated based on molecular formula. †Hypothetical values inferred from substituent effects (diallylamino groups may increase polarity).

Biological Activity

Phosphine oxide, (1-aziridinyl)bis(diallylamino)-, is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cell lines.

Chemical Structure and Properties

The compound has the molecular formula CHNOP and a molecular weight of 227.24 g/mol. Its structure includes a phosphine oxide functional group attached to two aziridine rings, which are known for their unique reactivity and biological properties. The presence of the aziridine moiety enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of phosphine oxides derived from aziridines. The following table summarizes the half-maximal inhibitory concentration (IC) values for selected aziridine phosphine oxides against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5 | HeLa (Cervical Carcinoma) | 6.4 |

| 5 | Ishikawa (Endometrial Carcinoma) | 4.6 |

| 7 | HeLa | 7.1 |

| 7 | Ishikawa | 10.5 |

These findings indicate that compounds 5 and 7 exhibit notable cytotoxic effects comparable to well-known anticancer agents like cisplatin .

The biological activity of phosphine oxides is attributed to several mechanisms:

- Cell Cycle Arrest : Both compounds 5 and 7 induce significant cell cycle arrest in the S phase during DNA replication, reducing the number of cells in the G1 phase. This effect suggests a disruption in DNA synthesis, leading to decreased cell proliferation .

- Induction of Apoptosis : The compounds increase the number of cells in the sub-G1 phase, indicative of apoptosis. This suggests that their anticancer activity may also involve triggering programmed cell death pathways .

- Reactive Oxygen Species (ROS) Production : Compound 5 specifically was found to significantly elevate ROS levels compared to untreated controls. Elevated ROS can lead to oxidative stress, contributing to DNA damage and apoptosis .

Antibacterial Activity

While the primary focus has been on anticancer properties, preliminary investigations into antibacterial activity have shown moderate efficacy against certain bacterial strains, such as Staphylococcus aureus. However, these compounds did not demonstrate strong antibacterial potential compared to their anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.